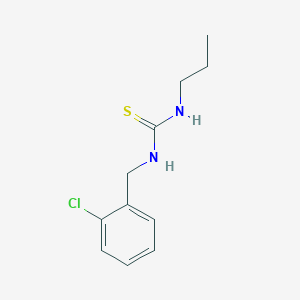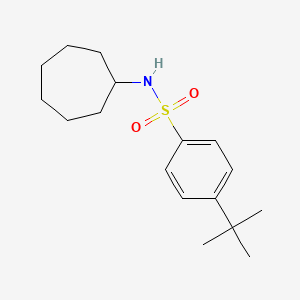
1-(2-Chlorobenzyl)-3-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is an organic compound that belongs to the class of thioureas .
- Thioureas contain a sulfur atom in their structure and exhibit diverse chemical properties.
1-(2-Chlorobenzyl)-3-propylthiourea: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- It may interact with biological targets, enzymes, or receptors, leading to various outcomes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound has diverse applications, and its properties make it an interesting subject for scientific investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N’-propylthiourea typically involves the reaction of 2-chlorobenzyl chloride with propylamine in the presence of a base, followed by the addition of thiourea. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Step 1: 2-Chlorobenzyl chloride reacts with propylamine in the presence of a base (e.g., sodium hydroxide) to form N-(2-chlorobenzyl)-propylamine.
Step 2: N-(2-chlorobenzyl)-propylamine is then reacted with thiourea under reflux conditions to yield N-(2-chlorobenzyl)-N’-propylthiourea.
Industrial Production Methods
Industrial production of N-(2-Chlorobenzyl)-N’-propylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorobenzyl)-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Chlorobenzyl)-N’-propylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Studied for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Chlorobenzyl)-N’-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(2-Chlorobenzyl)-N’-propylthiourea can be compared with other thiourea derivatives, such as:
- N-(2-Chlorobenzyl)-N’-methylthiourea
- N-(2-Chlorobenzyl)-N’-ethylthiourea
- N-(2-Chlorobenzyl)-N’-butylthiourea
These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the nitrogen atom. The uniqueness of N-(2-Chlorobenzyl)-N’-propylthiourea lies in its specific combination of the chlorobenzyl and propyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H15ClN2S |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-3-propylthiourea |
InChI |
InChI=1S/C11H15ClN2S/c1-2-7-13-11(15)14-8-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H2,13,14,15) |
Clé InChI |
PDXWDGNKQVYUSG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=S)NCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10962253.png)
methanone](/img/structure/B10962266.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B10962274.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962293.png)

![4,5-dimethoxy-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10962301.png)
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10962306.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10962312.png)
![2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962319.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962321.png)
![2-(4-bromothiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10962340.png)

![1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10962355.png)
